molecular formula C24H26Cl2N2O6S4 B14694994 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid CAS No. 31805-55-7

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid

Cat. No.: B14694994
CAS No.: 31805-55-7
M. Wt: 637.6 g/mol
InChI Key: LQGSRVFNNPAHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a disulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the disulfonic acid moiety. Common synthetic routes include:

    Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.

    Substitution Reactions: The phenyl group can be introduced via substitution reactions using phenyl halides and suitable catalysts.

    Sulfonation: The disulfonic acid moiety is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.

    Inhibition: The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) sulfide:

    Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different therapeutic applications.

Uniqueness

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its combination of a thiazole ring, phenyl group, and disulfonic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

31805-55-7

Molecular Formula

C24H26Cl2N2O6S4

Molecular Weight

637.6 g/mol

IUPAC Name

5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid

InChI

InChI=1S/2C11H10ClNS.C2H6O6S2/c2*12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;3-9(4,5)1-2-10(6,7)8/h2*1-5,8H,6-7H2;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

LQGSRVFNNPAHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.